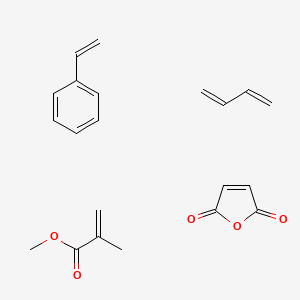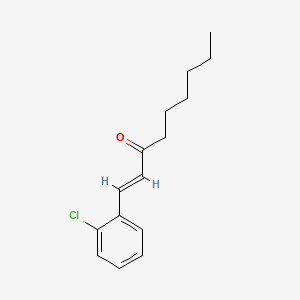
Cyclooctatetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctatetracontane is a hydrocarbon with the molecular formula C48H96 . It is a long-chain alkane, consisting of 48 carbon atoms and 96 hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. This compound is notable for its large molecular size and unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctatetracontane can be synthesized through various methods, including the catalytic hydrogenation of unsaturated hydrocarbons. One common approach involves the hydrogenation of cyclooctatetraene, a precursor with multiple double bonds. The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors. The industrial production of this compound is crucial for its application in various fields, including materials science and chemical engineering .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclooctatetracontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already fully saturated, it can participate in reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: No significant products due to the saturated nature of this compound.
Substitution: Haloalkanes (e.g., chlorothis compound, bromothis compound).
Applications De Recherche Scientifique
Cyclooctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a reference standard in analytical chemistry
Mécanisme D'action
Cyclooctatetracontane can be compared with other long-chain alkanes, such as:
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
- Cyclododecane (C12H24)
Uniqueness: this compound stands out due to its exceptionally long carbon chain, which imparts unique physical properties such as higher melting and boiling points compared to shorter alkanes. Its large molecular size also influences its solubility and interaction with other molecules, making it suitable for specialized applications .
Comparaison Avec Des Composés Similaires
- Cyclohexane: A six-carbon ring structure, commonly used as a solvent and in the production of nylon.
- Cyclooctane: An eight-carbon ring structure, used in organic synthesis and as a precursor for other chemicals.
- Cyclododecane: A twelve-carbon ring structure, used in the preservation of artifacts and as a phase change material .
Propriétés
Numéro CAS |
36355-90-5 |
|---|---|
Formule moléculaire |
C48H96 |
Poids moléculaire |
673.3 g/mol |
Nom IUPAC |
cyclooctatetracontane |
InChI |
InChI=1S/C48H96/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-48H2 |
Clé InChI |
WTUQULJTBSNDTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
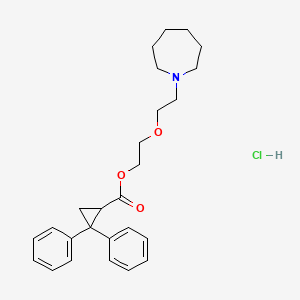
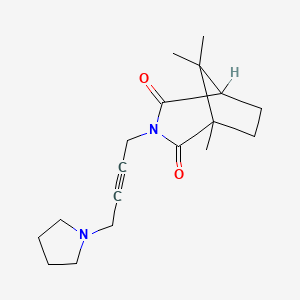

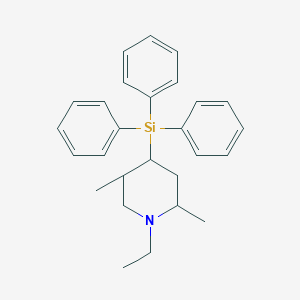
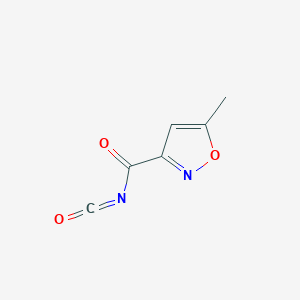

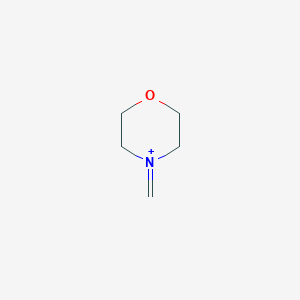
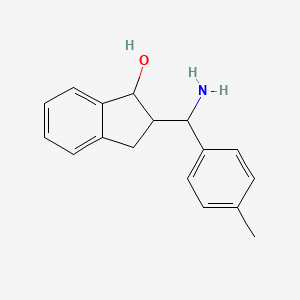
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)

